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Compound of Interest

Compound Name: Ceramide 4

Cat. No. BO14453

An In-depth Technical Guide to C4-Ceramide: Structure, Properties, and Methodologies

Introduction

Ceramides are a class of lipid molecules central to the metabolism of sphingolipids, acting as
crucial second messengers in a variety of cellular processes.[1] Composed of a sphingosine
backbone linked to a fatty acid, the diversity in the fatty acid chain length gives rise to
ceramides with distinct biological functions.[2][3] Short-chain ceramides, such as C4-ceramide
(N-butyroyl-D-erythro-sphingosine), are cell-permeable analogs of endogenous ceramides,
making them invaluable tools for studying cellular signaling.[4] They have been shown to
mediate critical antiproliferative responses, including apoptosis, cell cycle arrest, differentiation,
and senescence.[5][6]

This technical guide provides researchers, scientists, and drug development professionals with
a comprehensive overview of the core structural and chemical properties of C4-ceramide. It
details its role in key signaling pathways and presents detailed experimental protocols for its
synthesis, analysis, and the assessment of its biological activity.

C4-Ceramide: Structure and Identification

C4-ceramide is characterized by a C4 butyroyl group N-acylated to a d18:1 sphingosine base.
Its fundamental structural and identifying information is summarized below.
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Identifier Value
N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-
IUPAC Name [( )-2-hydroxy-1-(hydroxymethyl)
heptadecen-1-yl]-butanamide[4]
Cer(d18:1/4:0), N-butyroyl-D-erythro-
Synonyms ) )
Sphingosine[4]
CAS Number 74713-58-9[4]

Molecular Formula

C22H43NO3[4]

Molecular Weight

369.6 g/mol [4]

Canonical SMILES

OC--INVALID-LINK----INVALID-LINK-
-/C=C/CCCCCCCCCCCCC[4]

InChl Key

UCBLGIBMIAFISC-CQLAPORSSA-N[4]

Physicochemical Properties

The physical and chemical properties of C4-ceramide dictate its handling, storage, and

application in experimental settings.

Property Value
Appearance Crystalline solid[4]

Purity =95%][4]

Solubility DMF: 20 mg/mL[4]DMSO: 20 mg/mL[4]Ethanol:

30 mg/mL[4]PBS (pH 7.2): <50 pg/mL[4]

Storage Temperature

-20°C

Stability

May be heat sensitive. Incompatible with strong
oxidizing agents.[7] (Note: Stability data inferred
from C18-ceramide)

Biological Activity and Signaling Pathways
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C4-ceramide is a bioactive sphingolipid that mimics the function of endogenous ceramides,
primarily by inducing cell cycle arrest and apoptosis.[8][9] Its cell-permeable nature allows for
the direct investigation of ceramide-mediated signaling cascades.

Juantitative Biological

Assay Cell Line Effect Value
o SK-BR-3 (Breast
Cytotoxicity IC50 15.9 uM[4]
Cancer)

o MCF-7/Adr (Breast
Cytotoxicity c ) IC50 19.9 uM[4]
ancer

. - Inhibition of IL-4
Cytokine Inhibition EL4 T cells ] 16%][4]
production (at 10 uM)

Signaling Pathway: C4-Ceramide Induced G1 Cell Cycle
Arrest

Exogenously administered short-chain ceramides halt cell cycle progression, primarily at the
GO0/G1 phase.[8][9][10] This is achieved through the modulation of key regulatory proteins. C4-
ceramide treatment leads to the upregulation of the cyclin-dependent kinase inhibitor p21 and
the transcriptional activity of PPARY.[8] Concurrently, it downregulates the expression of cyclin
D1, CDK7, and phospho-ERK1/2, collectively leading to cell cycle arrest.[8]
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C4-Ceramide signaling pathway leading to G1 cell cycle arrest.

Experimental Protocols
Protocol for C4-Ceramide Synthesis and Purification

This protocol is based on a general method for ceramide synthesis by direct coupling of a fatty
acid and a sphingoid base.[11][12]

Materials:
o D-erythro-sphingosine
e Butyric acid

¢ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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e N-hydroxysuccinimide (NHS)

¢ Dichloromethane (DCM), anhydrous

o Pyridine, anhydrous

« Silicic acid for column chromatography

e Solvents for chromatography (e.g., Chloroform/Methanol mixtures)[13]
Methodology:

 Activation of Butyric Acid: In a round-bottom flask under an inert atmosphere, dissolve
butyric acid (1.2 eq) and NHS (1.2 eq) in anhydrous DCM. Cool the solution to 0°C. Add
EDC (1.2 eq) portion-wise and stir the reaction at 0°C for 30 minutes, then at room
temperature for 4 hours to form the NHS-ester.

e Coupling Reaction: Dissolve D-erythro-sphingosine (1.0 eq) in a mixture of anhydrous DCM
and a small amount of anhydrous pyridine. Add this solution to the activated NHS-ester from
Step 1.

o Reaction Monitoring: Allow the reaction to proceed at room temperature overnight. Monitor
the reaction progress by Thin-Layer Chromatography (TLC) until the sphingosine starting
material is consumed.

o Workup: Quench the reaction with water. Separate the organic layer, wash sequentially with
dilute HCI, saturated NaHCOS3 solution, and brine. Dry the organic layer over anhydrous
Na2S04, filter, and evaporate the solvent under reduced pressure.

 Purification: Purify the crude product by column chromatography on silicic acid. Elute with a
gradient of chloroform/methanol (e.g., starting from 40:1) to yield pure C4-ceramide.[13]

o Characterization: Confirm the structure and purity of the synthesized C4-ceramide using
Mass Spectrometry and NMR.
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Workflow for the chemical synthesis and purification of C4-ceramide.

Protocol for Quantification of C4-Ceramide by LC-
MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for
the sensitive and specific quantification of ceramides from complex biological samples.[2][14]

Materials:
» Biological sample (e.g., cell lysate, plasma)
« Internal Standard (IS), e.g., C4-Ceramide-d7

» Protein precipitation solvent (e.g., ice-cold acetonitrile with 0.1% formic acid)
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e LC-MS/MS system with an ESI source

e C18 reverse-phase HPLC column

Methodology:

Sample Preparation: To 50 pL of the biological sample, add 10 pL of the internal standard
solution.

Protein Precipitation: Add 200 uL of ice-cold acetonitrile to precipitate proteins. Vortex
vigorously for 1 minute.

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the
precipitated protein.

Supernatant Transfer: Carefully transfer the supernatant to a new vial for analysis.

LC Separation: Inject the sample onto a C18 column. Use a gradient elution with mobile
phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g.,
acetonitrile/isopropanol with 0.1% formic acid).

MS/MS Detection: Analyze the eluent using an MS/MS system operating in positive
electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for
guantification.

o C4-Ceramide Transition: Monitor the transition from the protonated molecule [M+H]+ to
the characteristic sphingosine backbone fragment (e.g., m/z 370.3 -> 264.3).

o Internal Standard Transition: Monitor the corresponding transition for the stable isotope-
labeled internal standard.

Quantification: Calculate the concentration of C4-ceramide by comparing the peak area ratio
of the analyte to the internal standard against a standard curve.
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Workflow for the quantification of C4-ceramide using LC-MS/MS.

Protocol for Assessing C4-Ceramide-Induced Cell Cycle
Arrest

This protocol details a cell-based assay to determine the effect of C4-ceramide on cell cycle
progression, adapted from methods used for similar short-chain ceramides.[8]

Materials:

e Human cancer cell line (e.g., Bel7402, HelLa, or MCF-7)
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o Complete cell culture medium

e C4-ceramide stock solution (in DMSO)

e MTT reagent

e Propidium lodide (PI) staining solution with RNase A
e Flow cytometer

Methodology:

o Cell Seeding: Seed cells in 96-well plates (for proliferation) and 6-well plates (for cell cycle
analysis) and allow them to adhere overnight.

o Treatment: Treat the cells with various concentrations of C4-ceramide (e.g., 0, 10, 20, 40
HM) for 24 hours. Use a vehicle control (DMSQO) at a concentration equivalent to the highest
C4-ceramide dose.

e Proliferation Assay (MTT):

o After 24h treatment, add MTT solution to each well of the 96-well plate and incubate for 4
hours at 37°C.

o Remove the medium and add DMSO to dissolve the formazan crystals.
o Measure the absorbance at 570 nm using a microplate reader to assess cell viability.

e Cell Cycle Analysis (Flow Cytometry):

(¢]

Harvest cells from the 6-well plates by trypsinization.

[¢]

Wash the cells with ice-cold PBS and fix them in 70% ethanol at -20°C overnight.

o

Wash the fixed cells with PBS and resuspend in PI/RNase A staining solution.

[e]

Incubate in the dark for 30 minutes at room temperature.
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o Analyze the DNA content by flow cytometry. The percentage of cells in GO/G1, S, and
G2/M phases is determined by analyzing the DNA histograms.

o Western Blot (Optional): To investigate the molecular mechanism, lyse treated cells and
perform Western blot analysis for key cell cycle proteins like p21, cyclin D1, and p-ERK.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [C4-ceramide structure and chemical properties].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b014453#c4-ceramide-structure-and-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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